molecular formula C11H22N2O4 B1390511 (S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate CAS No. 1093192-07-4

(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate

Cat. No.: B1390511
CAS No.: 1093192-07-4
M. Wt: 246.3 g/mol
InChI Key: UTWVEOUYCGZORL-SSDOTTSWSA-N
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Description

(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amines during multi-step synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate typically involves the protection of the amino group of an amino acid derivative with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is generally carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

In an industrial setting, the synthesis of Boc-protected amino acids can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purities of the desired product.

Scientific Research Applications

Applications Overview

  • Peptide Synthesis
    • The compound serves as a crucial building block in the synthesis of peptides. Its tert-butyloxycarbonyl (Boc) protecting group enhances the stability and solubility of peptides during synthesis.
    • Case Study : In a study published in the Journal of Peptide Science, researchers utilized Boc-Val-OMe to synthesize a series of biologically active peptides, demonstrating improved yields and purities compared to traditional methods .
  • Drug Development
    • Given its amino acid properties, (S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate is employed in drug design, particularly for metabolic disorders and other therapeutic areas.
    • Case Study : A recent investigation highlighted its role in developing inhibitors for specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for further drug development .
  • Biochemical Research
    • The compound is used to study enzyme kinetics and protein interactions, providing insights into metabolic pathways and potential therapeutic targets.
    • Case Study : Research published in Biochemistry illustrated how Boc-Val-OMe facilitated the study of enzyme-substrate interactions, leading to the identification of novel regulatory mechanisms in metabolic pathways .
  • Cosmetic Chemistry
    • Emerging research indicates that this compound may have applications in skincare formulations due to its moisturizing properties.
    • Case Study : A formulation study reported enhanced skin hydration and elasticity when incorporating this compound into cosmetic products, suggesting promising applications in the beauty industry .
  • Food Industry Applications
    • The compound can also be explored as a food additive or flavor enhancer, contributing to the development of functional foods that promote health and wellness.
    • Case Study : In food science research, Boc-Val-OMe was evaluated for its flavor-enhancing properties in various formulations, indicating its potential utility in food technology .

Data Table: Summary of Applications

Application AreaDescriptionCase Study Reference
Peptide SynthesisBuilding block for stable peptide synthesisJournal of Peptide Science
Drug DevelopmentLead compound for enzyme inhibitorsDrug Design Investigation
Biochemical ResearchStudying enzyme kinetics and protein interactionsBiochemistry Research
Cosmetic ChemistryPotential skin benefits in moisturizing formulationsCosmetic Formulation Study
Food IndustryFlavor enhancer and functional food additiveFood Science Research

Mechanism of Action

The mechanism of action of (S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthetic transformations, preventing unwanted side reactions. Upon removal of the Boc group under acidic conditions, the free amine is revealed, allowing for further functionalization or coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate is unique due to its specific structure, which includes a methyl ester and a tert-butoxycarbonyl-protected amino group. This combination provides stability and reactivity that are advantageous in peptide synthesis and other organic transformations .

Biological Activity

(S)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate, with a CAS number of 1093192-07-4, is a β-amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a methyl group that contribute to its pharmacological properties.

  • Molecular Formula : C₁₁H₂₂N₂O₄
  • Molecular Weight : 246.30 g/mol
  • Storage Conditions : Should be stored in a dark place under an inert atmosphere at temperatures below -20°C to maintain stability .

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes, particularly histone deacetylases (HDACs). HDACs are critical in regulating gene expression and are implicated in various diseases, including cancer. The compound's structural modifications enhance its selectivity and potency against different HDAC isoforms.

Inhibition of Histone Deacetylases (HDACs)

Research indicates that the compound exhibits varying degrees of inhibitory activity against several HDAC isoforms. The following table summarizes the IC50 values for selected HDACs:

HDAC Isoform IC50 (nM) Remarks
HDAC114Potent inhibitor
HDAC220Selective inhibition
HDAC367Moderate potency
HDAC8>200Poor inhibitor
HDAC10350Least affected

These findings suggest that the compound's efficacy can be tailored through structural modifications, making it a candidate for further development in therapeutic applications targeting epigenetic regulation .

Case Studies and Research Findings

  • Epigenetic Modulation : A study demonstrated that this compound could modulate gene expression profiles in cancer cell lines by inhibiting HDAC activity. This modulation led to increased expression of tumor suppressor genes and decreased expression of oncogenes, indicating potential anti-cancer properties .
  • Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce inflammatory markers in macrophage cells. The mechanism involves the downregulation of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, suggesting its utility in treating inflammatory diseases .
  • Neuroprotective Potential : Preliminary research has indicated that the compound may offer neuroprotection by modulating pathways involved in neuronal survival and apoptosis. This aspect is particularly relevant for neurodegenerative diseases where HDAC inhibition can lead to neuroprotection .

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is essential for further development:

  • Acute Toxicity : Limited data suggests that it may cause gastrointestinal irritation upon ingestion.
  • Chronic Exposure : Long-term effects remain largely unstudied; however, no significant chronic toxicity has been reported in preliminary assessments .

Properties

IUPAC Name

methyl (2S)-2-amino-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-10(2,3)17-9(15)13-11(4,5)7(12)8(14)16-6/h7H,12H2,1-6H3,(H,13,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWVEOUYCGZORL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(C)(C)[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093192-07-4
Record name (S)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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